REACTION_CXSMILES
|
[SH2:1].[CH2:2]([O:4][C:5]([NH:7][CH2:8][C:9]#[N:10])=[O:6])[CH3:3].N1C=CC=CC=1.C(N(CC)CC)C>>[CH2:2]([O:4][C:5]([NH:7][CH2:8][C:9]([NH2:10])=[S:1])=[O:6])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NCC#N
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
a beige precipitate is obtained which
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NCC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |